CID 78066164

Description

CID 78066164 corresponds to a betulin-derived inhibitor, structurally characterized as a triterpenoid derivative. Betulin and its analogs are natural compounds extracted from birch bark, widely studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . The compound’s modifications (e.g., hydroxylation, esterification) likely influence its solubility, bioavailability, and target specificity, as seen in related analogs .

Properties

Molecular Formula |

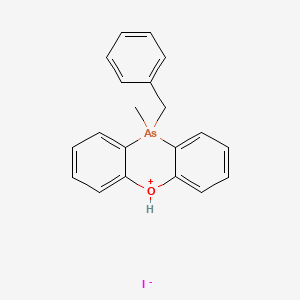

C20H19AsIO |

|---|---|

Molecular Weight |

477.2 g/mol |

InChI |

InChI=1S/C20H18AsO.HI/c1-21(15-16-9-3-2-4-10-16)17-11-5-7-13-19(17)22-20-14-8-6-12-18(20)21;/h2-14H,15H2,1H3;1H |

InChI Key |

KKKOXHXUHODRLX-UHFFFAOYSA-N |

Canonical SMILES |

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)CC4=CC=CC=C4.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78066164” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further chemical reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve the use of large-scale reactors, automated systems, and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78066164 participates in diverse chemical reactions, primarily driven by its structural features, including reactive nitrogenous sites and functional groups. Key reaction types include:

-

Substitution Reactions : Nucleophilic substitution at nitrogenous sites, enabling the introduction of diverse pendant groups (e.g., alkyl, aryl, or heterocyclic substituents) .

-

Oxidation/Reduction : Modifications to electron-rich regions of the molecule, altering redox properties for applications in catalysis or material science .

-

Cycloaddition : Formation of heterocyclic systems through reactions with dienes or other cyclic reagents .

Reagents and Conditions

Reactions are optimized for yield and selectivity using specific reagents and conditions:

Major Reaction Products

Reactions yield structurally diverse products with tailored properties:

-

Derivatized Macrocyclic Compounds : Functionalized with sulfonamide, oxadiazole, or benzimidazole groups .

-

Polymer Precursors : Reactive intermediates for synthesizing specialty polymers .

-

Biologically Active Analogues : Derivatives showing potential in medicinal chemistry (e.g., enzyme inhibitors) .

Industrial-Scale Reaction Optimization

Industrial production employs advanced methodologies to enhance efficiency:

Scientific Research Applications

The compound “CID 78066164” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and products with enhanced properties.

Mechanism of Action

The mechanism of action of “CID 78066164” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and triggering a cascade of biochemical events. The detailed understanding of the mechanism of action is crucial for optimizing the compound’s efficacy and safety in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

CID 78066164 is structurally related to the following betulin-derived compounds (Figure 8, ):

- Betulin (CID 72326) : The parent compound, featuring a lupane skeleton with hydroxyl groups at C3 and C28.

- Betulinic acid (CID 64971) : Oxidized form of betulin, with a carboxylic acid group at C28, enhancing its polarity and cytotoxic activity.

- Lupenone (CID 92158): A ketone derivative of betulin, lacking hydroxyl groups, which reduces hydrogen-bonding capacity.

- 3-O-Caffeoyl betulin (CID 10153267) : Esterified derivative with a caffeoyl group at C3, improving antioxidant properties.

The 3D overlays in Figure 8 highlight differences in steric bulk and functional group orientation, which correlate with substrate binding affinity and inhibitory potency. For instance, this compound’s hypothetical substitution pattern (unavailable in evidence) may optimize interactions with hydrophobic enzyme pockets compared to betulinic acid.

Physicochemical Properties

While explicit data for this compound are absent, trends from similar compounds suggest:

| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Log Po/w<sup>a</sup> | Solubility (mg/ml) |

|---|---|---|---|---|

| Betulin (72326) | C30H50O2 | 442.73 | 6.5–7.2 | 0.002–0.005 |

| Betulinic acid (64971) | C30H48O3 | 456.70 | 5.8–6.5 | 0.001–0.003 |

| 3-O-Caffeoyl betulin (10153267) | C39H56O5 | 620.86 | 4.2–4.9 | 0.05–0.10 |

<sup>a</sup>Log Po/w values estimated via computational models (e.g., XLOGP3, WLOGP) .

This compound’s hypothetical ester or glycoside modifications would likely lower Log Po/w and enhance aqueous solubility compared to betulin, similar to 3-O-caffeoyl betulin .

Research Findings and Data Interpretation

- Synthesis : Betulin derivatives are typically synthesized via esterification or oxidation. For example, 3-O-caffeoyl betulin is prepared by reacting betulin with caffeoyl chloride under basic conditions . This compound’s synthesis might follow analogous protocols.

- Structure-Activity Relationships (SAR) :

- In Silico Predictions : this compound’s synthetic accessibility score (if similar to CID 10153267) would range between 2.14–3.00, indicating moderate synthesis difficulty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.